1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine
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Overview
Description
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines
Preparation Methods
The synthesis of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the tert-butyl group and the cyclopropyl-1,2,4-thiadiazolyl moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the thiadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols can replace existing substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise as a kinase inhibitor, making it a valuable tool in studying kinase-related pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines: These compounds also exhibit kinase inhibitory activity but may differ in their selectivity and potency.
Imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors: These inhibitors have shown excellent activities against multiple myeloma, similar to the compound .
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H25N7S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
5-[4-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C19H25N7S/c1-19(2,3)14-12-26-15(20-14)6-7-16(22-26)24-8-10-25(11-9-24)18-21-17(23-27-18)13-4-5-13/h6-7,12-13H,4-5,8-11H2,1-3H3 |
InChI Key |
AQEDKJVKZWQVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC(=NS4)C5CC5 |
Origin of Product |
United States |
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